L-Tryptophan benzyl ester

Übersicht

Beschreibung

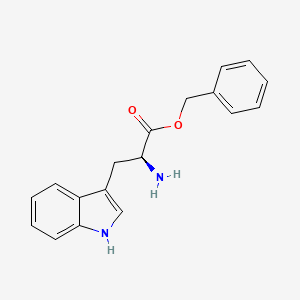

L-Tryptophan benzyl ester: is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The most common method for preparing L-Tryptophan benzyl ester is through the Fischer–Speier esterification. This involves treating L-Tryptophan with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . traditional solvents like benzene, carbon tetrachloride, and chloroform are hazardous and must be avoided. Instead, more polar solvents such as cyclohexane, CPME, TAME, and Me-THF are preferred .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of safer solvents and optimized reaction conditions to ensure high yield and enantiomeric purity. The process typically includes refluxing the reactants in a water-azeotroping solvent and using chiral HPLC or H NMR analysis to confirm the purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: L-Tryptophan benzyl ester undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the modification of the indole ring or the ester group, often using reagents like hydrogen peroxide or sodium borohydride.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrolysis: L-Tryptophan and benzyl alcohol.

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of the ester or indole ring.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

L-Tryptophan benzyl ester has been utilized in various research areas:

-

Biochemical Studies:

- Serves as an intermediate in synthesizing peptides and other complex molecules.

- Investigated for its role in protein synthesis and enzyme interactions.

- Pharmacological Research:

-

Cancer Research:

- Recent studies have identified derivatives of L-tryptophan, including this compound, as potential inhibitors of the L-type amino acid transporter (LAT1), which is overexpressed in various cancers .

- In vivo studies demonstrated that tryptophan benzyl ester derivatives exhibited significant antitumoral activity, reducing tumor sizes by up to 43% in model organisms .

- Metabolic Disorders:

Case Study 1: Inhibition of LAT1

A series of benzyloxy-substituted L-tryptophan derivatives were synthesized and tested for their ability to inhibit LAT1. The study revealed that specific modifications at the 5-position on the indole ring enhanced inhibitory potency against LAT1-mediated transport in human colon carcinoma cells .

| Compound | Inhibition Potency (μM) |

|---|---|

| 5-Benzyloxy-L-tryptophan | 19 |

| 5-Methyl-L-tryptophan | 50 |

| 5-Hydroxy-L-tryptophan | Not effective |

Case Study 2: Antitumoral Activity

In a preclinical study using Caenorhabditis elegans, tryptophan benzyl ester derivatives were administered to assess their antitumoral effects. The results indicated significant reductions in tumor sizes, with differential gene expression analysis revealing down-regulation of key mTOR pathway genes .

Wirkmechanismus

The mechanism by which L-Tryptophan benzyl ester exerts its effects involves its conversion to L-Tryptophan, which is a precursor for serotonin synthesis. The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

- L-Tryptophan methyl ester

- L-Tryptophan ethyl ester

- L-Leucine benzyl ester

- L-Phenylalanine benzyl ester

Comparison: L-Tryptophan benzyl ester is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and reactivity compared to other esters like L-Tryptophan methyl ester or L-Tryptophan ethyl ester . Its structure allows for specific interactions in peptide synthesis and other chemical reactions, making it a valuable compound in various fields .

Biologische Aktivität

L-Tryptophan benzyl ester is an ester derivative of the essential amino acid L-tryptophan, which has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 294.35 g/mol

- Melting Point : 77-80 °C

- Optical Activity : [α] +9.9° (c = 1 in ethanol)

Synthesis

This compound can be synthesized through various methods, including:

- Esterification : Reacting L-tryptophan with benzyl alcohol in the presence of acid catalysts.

- Protective Group Strategies : Using protective groups like Boc (tert-butyloxycarbonyl) to enhance the selectivity and yield during peptide synthesis.

1. Antagonistic Properties

Recent studies have shown that this compound and its derivatives exhibit antagonistic activity against substance P receptors, which are involved in pain transmission and neurogenic inflammation. A significant finding is that certain N-acyl derivatives of this compound demonstrate potent inhibition of substance P-induced effects in vivo, indicating potential therapeutic applications in pain management .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that various amino acid esters, including tryptophan derivatives, exhibit antifungal and antibacterial activities against specific pathogens. The structural modifications associated with the benzyl group enhance these biological activities, making them suitable candidates for pharmaceutical development .

Applications

Peptide Synthesis : this compound serves as a critical building block in peptide synthesis due to its ability to protect the amino group during coupling reactions. This property is particularly useful in synthesizing bioactive peptides .

Drug Development : The compound is being explored for developing new antidepressants and anxiolytics by leveraging the biochemical pathways involving tryptophan metabolism, which is crucial for serotonin production .

Bioconjugation : The benzyl ester moiety facilitates bioconjugation processes, aiding in targeted drug delivery systems and enhancing the efficacy of therapeutic agents against cancer .

Case Studies

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQYRKDGHAPZRF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426796 | |

| Record name | L-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-69-8 | |

| Record name | L-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Tryptophan benzyl ester interact with its target and what are the downstream effects?

A: this compound and its derivatives act as antagonists at the Neurokinin-1 (NK1) receptor. [, ] This receptor is the primary target for Substance P, a neuropeptide involved in pain transmission and inflammation. By binding to NK1 receptors, these compounds block Substance P from binding and activating the receptor, ultimately inhibiting the downstream signaling cascade responsible for transmitting pain signals and promoting inflammation. [, ]

Q2: Are there any in vivo studies demonstrating the efficacy of this compound derivatives?

A: Yes, studies using animal models have provided evidence for the in vivo efficacy of this compound derivatives. One such derivative, L-737,488 (a quinuclidine derivative), exhibited oral activity in inhibiting Substance P-induced dermal extravasation in guinea pigs. [] This finding suggests its potential as an orally active therapeutic agent for conditions involving inflammation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.